

Unraveling the Cellular Targets of BML-265: A Technical Guide

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Compound of Interest

Compound Name: BML-265

Cat. No.: B1256436

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Abstract

BML-265, a small molecule initially characterized as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, has emerged as a potent disruptor of intracellular protein trafficking. This technical guide provides an in-depth investigation into the primary cellular targets of **BML-265**, consolidating current research findings to offer a comprehensive resource for professionals in cellular biology and drug development. Through a detailed examination of its effects on Golgi apparatus integrity and secretory pathways, this document elucidates the principal mechanism of action of **BML-265**, identifying the cis-Golgi guanine nucleotide exchange factor GBF1 as its primary functional target in human cells. This guide presents quantitative data on its inhibitory activity, details key experimental protocols for its study, and visualizes the involved cellular pathways and workflows.

Primary Cellular Targets of BML-265

BML-265 exerts its cellular effects through at least two distinct molecular targets:

- GBF1 (Golgi-specific Brefeldin A-resistance Guanine Nucleotide Exchange Factor 1): The primary and most well-characterized target of **BML-265** is GBF1.^{[1][2]} This protein is a crucial regulator of vesicle trafficking at the cis-Golgi compartment.^[1] **BML-265**'s inhibition of GBF1 leads to a cascade of cellular events, including the disruption of the Golgi apparatus, inhibition of the secretory pathway, and dissociation of COPI coat proteins from Golgi

membranes.[1][2] These effects are notably similar to those induced by the well-known Golgi-disrupting agent Brefeldin A (BFA).[1][2]

- EGFR (Epidermal Growth Factor Receptor): **BML-265** is also described as an EGFR kinase inhibitor.[2] However, while this activity is frequently cited, the specific inhibitory concentration against EGFR has not been prominently reported in the reviewed literature, making a direct potency comparison with its effect on GBF1 challenging. The observed effects of **BML-265** on Golgi structure and function are considered to be independent of its EGFR inhibitory activity.[3][4]

Quantitative Data on Inhibitory Activity

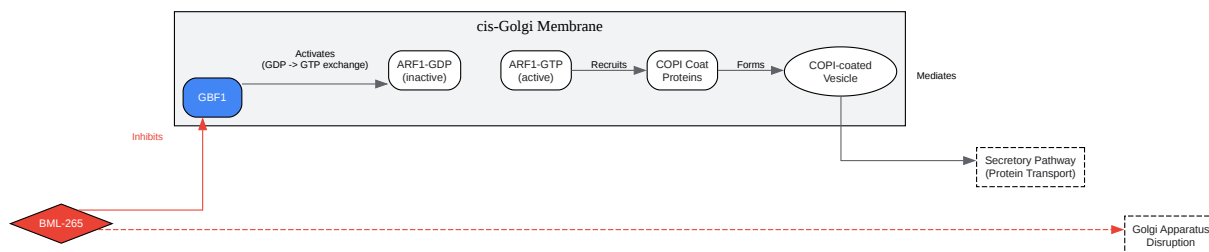
The inhibitory potency of **BML-265** has been quantified in cell-based assays monitoring Golgi integrity and protein transport. This data is crucial for understanding its efficacy and for designing future experiments.

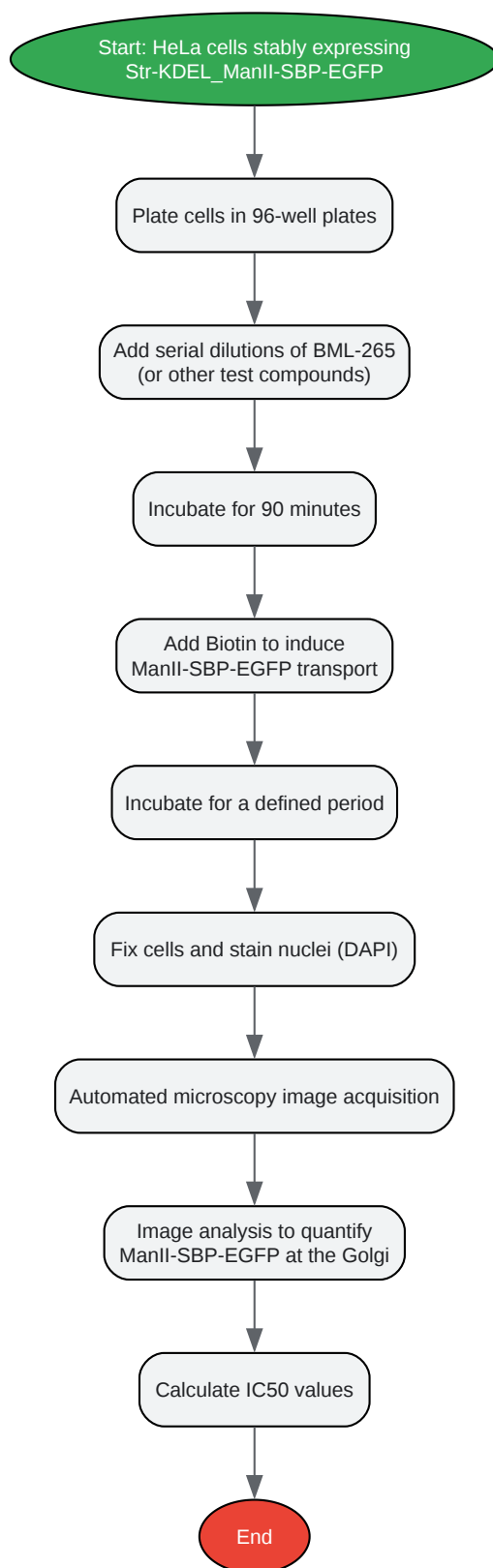
Compound	Target/Process	IC50	Cell Line	Assay	Reference
BML-265	Inhibition of Mannosidase II transport (GBF1)	~200 nM	HeLa	High-Content Screening (RUSH assay)	[1]
Tyrphostin AG1478	Inhibition of Mannosidase II transport (GBF1)	~1 µM	HeLa	High-Content Screening (RUSH assay)	[1]
Brefeldin A (BFA)	Inhibition of Mannosidase II transport (ARF GEFs)	~2 nM	HeLa	High-Content Screening (RUSH assay)	[1]

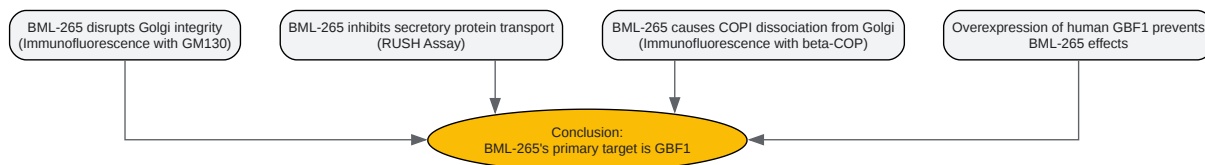
Signaling Pathways and Mechanisms of Action

BML-265's primary mechanism of action involves the inhibition of GBF1, which disrupts the normal cycle of ARF1 activation and COPI coat recruitment at the cis-Golgi. This leads to a

breakdown of the Golgi structure and a blockage of the secretory pathway.







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References

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- 4. researchgate.net [researchgate.net]
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